2-Thienyl-(3,4,5-trifluorophenyl)methanol

Description

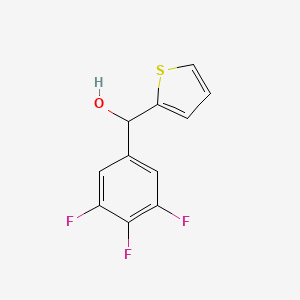

2-Thienyl-(3,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a thienyl moiety linked to a 3,4,5-trifluorophenyl group via a hydroxymethyl bridge.

Properties

IUPAC Name |

thiophen-2-yl-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3OS/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5,11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAFBMONVNOYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thienyl-(3,4,5-trifluorophenyl)methanol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the thienyl group with a trifluorophenyl halide under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Thienyl-(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-Thienyl-(3,4,5-trifluorophenyl)ketone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemical Research Applications

Synthesis Building Block

2-Thienyl-(3,4,5-trifluorophenyl)methanol serves as a crucial building block in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and nucleophilic substitution. These transformations are essential for developing more complex organic molecules used in pharmaceuticals and materials science.

Reactions Overview

The compound can undergo several key reactions:

- Oxidation : The hydroxyl group can be oxidized to form a ketone.

- Reduction : It can be reduced to yield the corresponding alkane.

- Substitution : The trifluorophenyl group is reactive towards nucleophilic aromatic substitution.

Medicinal Applications

Drug Development Potential

Research indicates that this compound has potential applications in drug development, particularly in designing fluorinated pharmaceuticals. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry.

Anticancer Activity

Studies have shown that derivatives of thiophene compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have been tested for their ability to inhibit tubulin polymerization at the colchicine site, demonstrating IC50 values comparable to established anticancer agents .

Case Study: Antiproliferative Effects

A study on a series of thiophene derivatives found that those containing a thienyl ring showed enhanced cytostatic activity against HeLa cells with IC50 values ranging from 0.13 to 0.16 μM. This suggests that modifications on the thiophene scaffold can significantly influence biological activity .

Industrial Applications

Advanced Materials Development

In industry, this compound is utilized in developing advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The compound can be used as a precursor for specialty chemicals that require specific functionalization.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemical Research | Building block for complex organic synthesis; versatile reactivity (oxidation/reduction/substitution) |

| Medicinal Chemistry | Potential drug candidate; significant antiproliferative activity against cancer cells |

| Industrial Use | Utilized in advanced materials and specialty chemicals production |

Mechanism of Action

The mechanism of action of 2-Thienyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The thienyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Fluorine Substitution Patterns: The position of fluorine atoms significantly impacts electronic properties. For example, 3,4,5-trifluorophenyl groups enhance electron deficiency, improving catalytic activity in hydroboration reactions . In contrast, 2,4,5-trifluorophenyl derivatives exhibit distinct NMR shifts due to altered symmetry . Ethanol derivatives (e.g., 2-(3,4,5-Trifluorophenyl)ethanol) have higher molecular weights and solubility in polar solvents compared to methanol analogs .

Functional Group Variations: Replacing methanol with methylamine ((3,4,5-Trifluorophenyl)methylamine) introduces nucleophilic reactivity, enabling use in polymer synthesis . Acetic acid derivatives (e.g., 3,4,5-(trifluorophenyl)acetic acid) exhibit acidity (pKa ~4.5) and form salts, broadening their utility in coordination chemistry .

Thienyl vs.

Biological Activity

2-Thienyl-(3,4,5-trifluorophenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that 2-thienyl derivatives exhibit significant anticancer activity. A study on di(3-thienyl)methanol demonstrated potent effects against T98G brain cancer cells. The treatment resulted in increased cell death and growth inhibition in a concentration-dependent manner. Notably, at concentrations above 20 µg/mL, the cytotoxic effects were highly significant compared to normal human HEK cells, indicating selective toxicity towards cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on the efficacy against particular pathogens is limited. The presence of trifluoromethyl groups is hypothesized to enhance lipophilicity and membrane permeability, potentially increasing antimicrobial activity.

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The trifluorophenyl moiety is believed to play a crucial role in modulating these interactions, possibly through hydrogen bonding or π-π stacking interactions with target proteins .

Case Studies

| Study | Findings | Concentration | Cell Line |

|---|---|---|---|

| 1 | Induced cell death and growth inhibition | >20 µg/mL | T98G (brain cancer) |

| 2 | Less cytotoxicity observed in normal cells | All effective concentrations | HEK (normal) |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available thiophene derivatives and trifluoromethylated phenols. The synthetic route includes:

- Formation of Thiophene Derivative : Starting from thiophene-2-carboxaldehyde.

- Trifluoromethylation : Introducing trifluoromethyl groups using reagents like trifluoromethyl iodide.

- Methanol Addition : Finalizing the structure through nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.